molecular formula C15H15ClN2O2 B5402641 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide

2-(4-chlorophenoxy)-N-3-pyridinylbutanamide

Cat. No. B5402641
M. Wt: 290.74 g/mol
InChI Key: UYQKSWFPXOROQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In

Mechanism of Action

2-(4-chlorophenoxy)-N-3-pyridinylbutanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one limitation of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Moreover, future studies could focus on the development of new derivatives of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide with improved efficacy and safety profiles. Finally, future studies could investigate the mechanisms underlying the neuroprotective effects of 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide, which could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

2-(4-chlorophenoxy)-N-3-pyridinylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenol with 3-pyridinylbutanone in the presence of a base to form 2-(4-chlorophenoxy)-3-pyridinylbutanone. The second step involves the reaction of this intermediate with hydroxylamine hydrochloride in the presence of a base to form the final product, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide. The purity of the compound can be improved using various purification techniques such as column chromatography.

Scientific Research Applications

2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Moreover, 2-(4-chlorophenoxy)-N-3-pyridinylbutanamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-pyridin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-14(20-13-7-5-11(16)6-8-13)15(19)18-12-4-3-9-17-10-12/h3-10,14H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQKSWFPXOROQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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